REACTION_CXSMILES
|
[CH:1](Cl)=[CH2:2].C(O[O:10][C:11](=[O:15])C(C)C)(=O)C(C)C.C([O:21][C:22]([O:24][CH2:25][CH3:26])=[O:23])(=O)OCC.[OH:27]O>>[C:22]([O:21][O:10][C:11]([O:15][CH2:1][CH3:2])=[O:27])([O:24][CH2:25][CH3:26])=[O:23]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)OOC(C(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OCC)(=O)OC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is exhausted early in the polymerization
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OCC)OOC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |